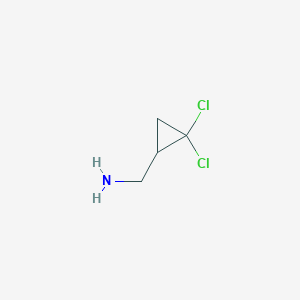

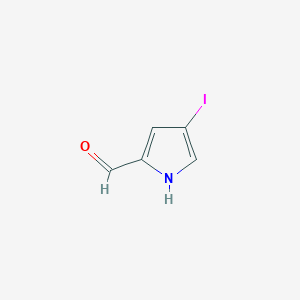

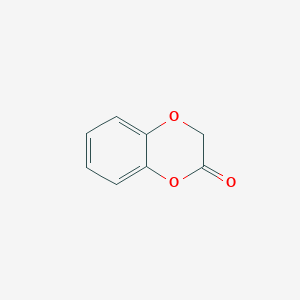

![molecular formula C9H10N4O2 B1352016 (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid CAS No. 851116-20-6](/img/structure/B1352016.png)

(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid” is a synthetic compound with the empirical formula C9H10N4O2 and a molecular weight of 206.20 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O2/c1-5-3-6(2)13-9(10-5)11-7(12-13)4-8(14)15/h3H,4H2,1-2H3,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.20 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

The compound (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid and its derivatives have been explored extensively in the field of chemical synthesis. Research has demonstrated various methods for synthesizing amino derivatives of triazolopyrimidine, highlighting the compound's versatility in heterocyclic chemistry. Specifically, the interaction of aminoazoles with different acids and ketones leads to the formation of alkyl-substituted pyrazolo and triazolopyrimidinones, showcasing the compound's role in synthesizing novel heterocyclic frameworks with potential biological activities (Vas’kevich et al., 2006); (Lipson et al., 2007).

Biological Activity

A significant area of research focuses on the biological activity of derivatives of (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid. Novel derivatives have been synthesized and evaluated for their herbicidal and fungicidal activities. This line of research indicates that certain derivatives exhibit promising bioactivities, suggesting potential applications in agricultural chemistry (De Long, 2006).

Green Chemistry

Innovations in green chemistry have also been explored using this compound as a starting point. A catalyst-free, environmentally friendly synthesis of pyrimidopyrimidinones has been developed, adhering to green chemistry principles. This method underscores the compound's utility in sustainable chemical practices, offering a greener alternative for synthesizing complex heterocycles (Karami et al., 2015).

Antimicrobial Properties

Exploration into the antimicrobial properties of derivatives of (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid has yielded compounds with significant activity against various bacterial and fungal species. This research suggests potential pharmaceutical applications for these derivatives as antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Hossain & Bhuiyan, 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-5-7(3-8(14)15)6(2)13-9(12-5)10-4-11-13/h4H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMKLBYGIXUDJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NC=NN12)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407080 |

Source

|

| Record name | (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |

CAS RN |

851116-20-6 |

Source

|

| Record name | (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

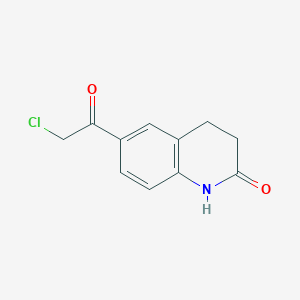

![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)

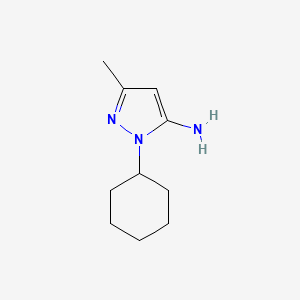

![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)